Cas no 946359-02-0 (1-benzyl-4-6-(4-fluorophenyl)-3-methylimidazo2,1-b1,3thiazole-2-carbonylpiperazine)

1-Benzyl-4-[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]piperazine is a heterocyclic compound featuring a fused imidazo[2,1-b][1,3]thiazole core with a 4-fluorophenyl substituent and a benzylpiperazine moiety. This structure confers potential utility in medicinal chemistry, particularly as a scaffold for targeting central nervous system (CNS) receptors or enzymes due to its balanced lipophilicity and aromatic character. The presence of the fluorophenyl group may enhance binding affinity and metabolic stability, while the piperazine linker offers flexibility for further derivatization. The compound's well-defined stereochemistry and synthetic accessibility make it a promising intermediate for pharmacological research, particularly in the development of neuroactive or antimicrobial agents. Its purity and stability under standard conditions ensure reliable performance in experimental applications.
1-benzyl-4-6-(4-fluorophenyl)-3-methylimidazo2,1-b1,3thiazole-2-carbonylpiperazine structure
946359-02-0 structure
Product name:1-benzyl-4-6-(4-fluorophenyl)-3-methylimidazo2,1-b1,3thiazole-2-carbonylpiperazine
CAS No:946359-02-0
MF:C24H23FN4OS
MW:434.529027223587
CID:6604964
PubChem ID:22578744

1-benzyl-4-6-(4-fluorophenyl)-3-methylimidazo2,1-b1,3thiazole-2-carbonylpiperazine Chemical and Physical Properties

Names and Identifiers

    • 1-benzyl-4-6-(4-fluorophenyl)-3-methylimidazo2,1-b1,3thiazole-2-carbonylpiperazine
    • Methanone, [6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl][4-(phenylmethyl)-1-piperazinyl]-
    • (4-benzylpiperazin-1-yl)-[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]methanone
    • 1-benzyl-4-[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]piperazine
    • 946359-02-0
    • AKOS002047372
    • (4-benzylpiperazin-1-yl)(6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methanone
    • F2063-0091
    • Inchi: 1S/C24H23FN4OS/c1-17-22(31-24-26-21(16-29(17)24)19-7-9-20(25)10-8-19)23(30)28-13-11-27(12-14-28)15-18-5-3-2-4-6-18/h2-10,16H,11-15H2,1H3
    • InChI Key: BOFADMFTLFECIH-UHFFFAOYSA-N
    • SMILES: C(C1SC2=NC(C3=CC=C(F)C=C3)=CN2C=1C)(N1CCN(CC2=CC=CC=C2)CC1)=O

Computed Properties

  • Exact Mass: 434.15766071g/mol
  • Monoisotopic Mass: 434.15766071g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 4
  • Complexity: 617
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.1
  • Topological Polar Surface Area: 69.1Ų

Experimental Properties

  • Density: 1.32±0.1 g/cm3(Predicted)
  • pka: 6.28±0.10(Predicted)

1-benzyl-4-6-(4-fluorophenyl)-3-methylimidazo2,1-b1,3thiazole-2-carbonylpiperazine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2063-0091-1mg
1-benzyl-4-[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]piperazine
946359-02-0 90%+
1mg
$54.0 2023-05-16

1-benzyl-4-6-(4-fluorophenyl)-3-methylimidazo2,1-b1,3thiazole-2-carbonylpiperazine Related Literature

Additional information on 1-benzyl-4-6-(4-fluorophenyl)-3-methylimidazo2,1-b1,3thiazole-2-carbonylpiperazine

Compound CAS No. 946359-02-0: 1-Benzyl-4-(6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl)piperazine

Introduction

The compound with CAS No. 946359-02-0, named as 1-benzyl-4-(6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl)piperazine, is a complex organic molecule with a unique structure that combines several functional groups and heterocyclic systems. This compound has garnered attention in recent years due to its potential applications in various fields, including drug discovery and materials science. The molecule's structure features a piperazine ring substituted with a benzyl group and a carbonyl-linked imidazo[2,1-b][1,3]thiazole moiety, which itself contains a fluorophenyl group and a methyl substituent. This combination of structural elements makes it a promising candidate for further research and development.

Structural Analysis

The molecular structure of this compound is characterized by the presence of multiple heterocyclic rings and substituents that contribute to its unique chemical properties. The piperazine ring serves as the central scaffold, providing flexibility and stability to the molecule. The benzyl group attached to the piperazine nitrogen introduces aromaticity and potential for additional interactions, while the imidazo[2,1-b][1,3]thiazole moiety adds complexity to the molecule's electronic properties.

The imidazo[2,1-b][1,3]thiazole ring system is a fused bicyclic structure consisting of an imidazole ring fused to a thiazole ring. This system is known for its ability to participate in various types of non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for molecular recognition and binding in biological systems. The presence of the fluorophenyl group further enhances the molecule's electronic properties by introducing electron-withdrawing effects that can influence its reactivity and selectivity.

Chemical Properties

Recent studies have highlighted the importance of understanding the chemical properties of such complex molecules to predict their behavior in different environments. The compound's solubility in various solvents has been investigated using advanced spectroscopic techniques such as UV-Vis spectroscopy and NMR analysis. These studies have shown that the molecule exhibits moderate solubility in polar solvents due to the presence of both hydrophilic (e.g., carbonyl group) and hydrophobic (e.g., benzyl and fluorophenyl groups) moieties.

The thermal stability of this compound has also been evaluated through differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). Results indicate that the molecule can withstand temperatures up to 250°C before decomposition occurs, making it suitable for applications requiring high thermal stability.

Biological Activity

One of the most promising aspects of this compound is its potential biological activity. Recent research has focused on evaluating its ability to interact with various biological targets such as enzymes, receptors, and nucleic acids. For instance, studies have demonstrated that this compound exhibits moderate inhibitory activity against certain proteases involved in disease pathways.

In addition to enzymatic inhibition studies, this compound has also been tested for its potential anti-inflammatory properties using cell-based assays. Results suggest that it can modulate inflammatory pathways by interacting with key signaling molecules such as NF-kB.

Synthesis and Applications

The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the imidazo[2,1-b][1,3]thiazole ring system through cyclization reactions followed by substitution reactions to introduce the benzyl and fluorophenyl groups.

Potential applications for this compound include its use as a drug delivery agent due to its ability to form stable complexes with therapeutic molecules or as a component in advanced materials such as sensors or electronic devices.

Conclusion

In conclusion,CAS No. 946359-02-0 represents an intriguing example of how complex organic molecules can be designed for specific applications through careful consideration of their structural features and chemical properties. As research continues to uncover new insights into its behavior in biological systems and its potential uses in technology development,this compound is likely to play an increasingly important role in both academic research and industrial applications.

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